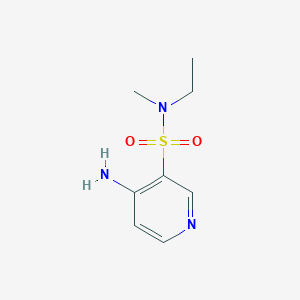
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a pyrrolidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of pyrimidine derivatives with pyrazole derivatives under specific conditions. For instance, the reaction of 4-hydrazinopyrimidine with acetylacetone in ethanol under reflux conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and dimethylformamide, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrazole and pyrimidine derivatives .
Scientific Research Applications
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cellular processes, such as acetylcholinesterase, leading to altered neurotransmission . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: This compound also features a pyrazole and pyrimidine ring but with different substituents, leading to variations in chemical reactivity and biological activity.
2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine:
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This compound contains a pyrazolo-pyrimidine core with additional functional groups, offering unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N5O2 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c18-12(19)9-2-5-16(7-9)10-6-11(14-8-13-10)17-4-1-3-15-17/h1,3-4,6,8-9H,2,5,7H2,(H,18,19) |
InChI Key |
LEJSXGNDENHFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=NC(=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13003188.png)

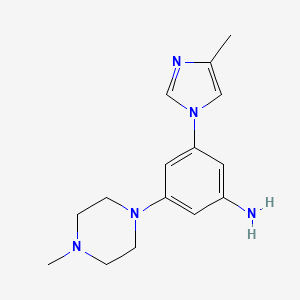
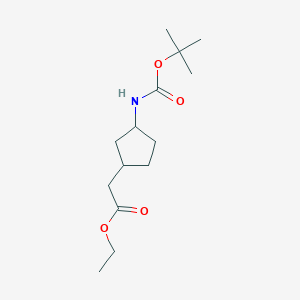
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
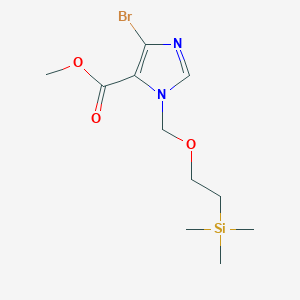
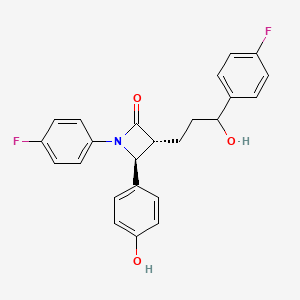
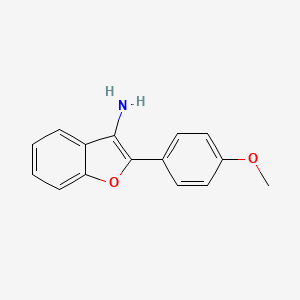
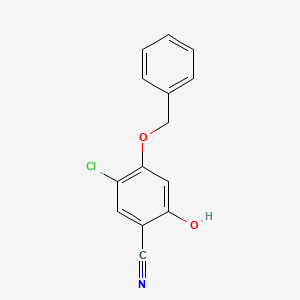
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
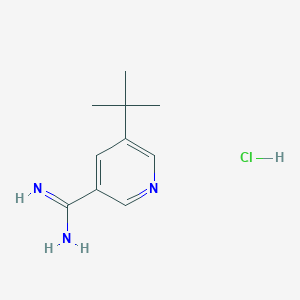
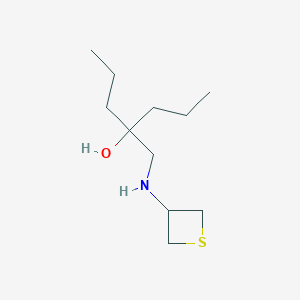
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
